An In-depth Technical Guide to [(4-Methyl-3-nitrobenzoyl)amino]acetic acid (CAS 298186-73-9)
An In-depth Technical Guide to [(4-Methyl-3-nitrobenzoyl)amino]acetic acid (CAS 298186-73-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
[(4-Methyl-3-nitrobenzoyl)amino]acetic acid, a derivative of hippuric acid, represents a class of N-acyl amino acids with significant potential in medicinal chemistry and drug discovery. Its structure, combining a substituted aromatic ring with the biocompatible glycine moiety, makes it a valuable scaffold for developing novel therapeutic agents. The presence of a nitro group and a methyl group on the benzoyl ring offers opportunities for further chemical modification, allowing for the fine-tuning of its physicochemical and pharmacological properties. This guide provides a comprehensive overview of the synthesis, and predicted physicochemical and spectroscopic properties of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid, offering a foundational resource for researchers in the field.
Chemical Identity and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 298186-73-9 | [1] |
| Molecular Formula | C10H10N2O5 | [2] |
| Molecular Weight | 238.20 g/mol | [1][2] |
| IUPAC Name | 2-[(4-methyl-3-nitrobenzoyl)amino]acetic acid | |
| Appearance | Predicted to be a solid | |
| Solubility | Predicted to have limited solubility in water and better solubility in organic solvents like DMSO and DMF. | [3] |
| Melting Point | Not experimentally determined. | |
| Boiling Point | Not experimentally determined. | |
| InChI Key | FBJVVYJQHFWBDF-UHFFFAOYSA-N | [1] |
Synthesis and Mechanistic Insights
The synthesis of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid is a multi-step process that begins with the preparation of its key precursor, 4-methyl-3-nitrobenzoic acid. This is followed by the conversion to a more reactive acyl chloride, which then undergoes amidation with glycine.
Part 1: Synthesis of 4-Methyl-3-nitrobenzoic Acid
The synthesis of 4-methyl-3-nitrobenzoic acid is typically achieved through the nitration of 4-methylbenzoic acid (p-toluic acid). The regioselectivity of this electrophilic aromatic substitution is directed by the existing substituents on the aromatic ring. The methyl group is an activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director.[1] This directing effect favors the introduction of the nitro group at the 3-position.
-
Preparation of the Nitrating Mixture: In a separate flask, cautiously add concentrated nitric acid to concentrated sulfuric acid in a 1:1 ratio, while cooling the mixture in an ice bath.
-
Reaction Setup: Dissolve 4-methylbenzoic acid in concentrated sulfuric acid in a round-bottom flask equipped with a magnetic stirrer and maintain the temperature at 0-5°C using an ice bath.
-
Nitration: Slowly add the pre-cooled nitrating mixture dropwise to the solution of 4-methylbenzoic acid. The temperature should be carefully monitored and maintained below 15°C to prevent over-nitration and the formation of byproducts.
-
Reaction Completion and Quenching: After the addition is complete, allow the reaction to stir for an additional 30 minutes at room temperature. Subsequently, pour the reaction mixture slowly over crushed ice with constant stirring. This will cause the crude 4-methyl-3-nitrobenzoic acid to precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any residual acid. The crude product can be further purified by recrystallization from ethanol.
Part 2: Synthesis of 4-Methyl-3-nitrobenzoyl chloride
To facilitate the subsequent amidation reaction, the carboxylic acid is converted to the more reactive acyl chloride. This is a standard transformation in organic synthesis.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap, suspend 4-methyl-3-nitrobenzoic acid in an excess of thionyl chloride (SOCl₂). A few drops of dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Gently reflux the mixture until the solid dissolves and the evolution of sulfur dioxide and hydrogen chloride gases ceases.
-
Isolation: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure to obtain the crude 4-methyl-3-nitrobenzoyl chloride. This product is often used in the next step without further purification.
Part 3: Synthesis of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid
The final step involves the Schotten-Baumann reaction, where the synthesized 4-methyl-3-nitrobenzoyl chloride is reacted with glycine in the presence of a base to form the desired N-acyl amino acid.[4]
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Reaction Setup: Dissolve glycine in an aqueous solution of a base, such as sodium hydroxide or sodium bicarbonate, in a beaker placed in an ice bath.
-
Acylation: While vigorously stirring the glycine solution, slowly add the 4-methyl-3-nitrobenzoyl chloride. The base neutralizes the hydrochloric acid that is formed during the reaction.
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Precipitation: Continue stirring the reaction mixture for about an hour. The product, [(4-Methyl-3-nitrobenzoyl)amino]acetic acid, will precipitate out of the solution.
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Isolation and Purification: Collect the precipitate by vacuum filtration and wash with cold water. The crude product can be purified by recrystallization from a suitable solvent, such as an ethanol-water mixture.
Caption: Synthetic pathway for [(4-Methyl-3-nitrobenzoyl)amino]acetic acid.
Spectroscopic Characterization (Predicted)
Due to the lack of publicly available experimental spectra for [(4-Methyl-3-nitrobenzoyl)amino]acetic acid, the following are predictions based on its chemical structure and data from its precursors.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the glycine moiety, the amide proton, the carboxylic acid proton, and the methyl protons.
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Aromatic Protons: Three protons on the benzene ring will likely appear as complex multiplets in the downfield region (δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing nitro group and the electron-donating methyl and acylamino groups.
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Methylene Protons (-CH₂-): The two protons of the glycine methylene group are expected to appear as a doublet around δ 4.0-4.5 ppm, coupled to the amide proton.
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Amide Proton (-NH-): The amide proton will likely appear as a broad singlet or a triplet (due to coupling with the methylene protons) in the region of δ 8.0-9.0 ppm. Its chemical shift can be concentration and solvent dependent.
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Carboxylic Acid Proton (-COOH): This proton will give a broad singlet at a very downfield position (δ 10-12 ppm), which is often exchangeable with D₂O.
-
Methyl Protons (-CH₃): The three protons of the methyl group will appear as a singlet in the upfield region, likely around δ 2.5 ppm.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will provide information about the carbon framework of the molecule.
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Carbonyl Carbons (C=O): Two signals are expected in the downfield region for the amide and carboxylic acid carbonyl carbons, typically between δ 165-175 ppm.
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Aromatic Carbons: Six distinct signals are expected for the carbons of the benzene ring in the region of δ 120-150 ppm. The carbons attached to the nitro and acylamino groups will be significantly shifted.
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Methylene Carbon (-CH₂-): The methylene carbon of the glycine moiety is expected to appear around δ 40-45 ppm.
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Methyl Carbon (-CH₃): The methyl carbon will give a signal in the upfield region, around δ 20 ppm.
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the various functional groups present in the molecule.
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O-H Stretch (Carboxylic Acid): A very broad band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H stretch of the carboxylic acid.
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N-H Stretch (Amide): A moderate band around 3300 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide.
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C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching bands will appear just above 3000 cm⁻¹, while aliphatic C-H stretching bands will be just below 3000 cm⁻¹.
-
C=O Stretch (Carbonyls): Two strong absorption bands are expected for the carbonyl groups. The carboxylic acid C=O stretch will appear around 1700-1725 cm⁻¹, and the amide C=O stretch (Amide I band) will be observed around 1650-1680 cm⁻¹.
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N-O Stretch (Nitro Group): Two strong bands are characteristic of the nitro group: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹.
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C-N Stretch and N-H Bend (Amide): The amide II band (a combination of N-H bending and C-N stretching) will appear around 1515-1570 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, the molecule is expected to fragment in predictable ways upon ionization.
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Molecular Ion (M⁺): The molecular ion peak should be observed at m/z 238.
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Key Fragmentation Pathways:
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Alpha-cleavage: Cleavage of the bond between the carbonyl group and the nitrogen atom could lead to the formation of the 4-methyl-3-nitrobenzoyl cation at m/z 179.[1]
-
Amide bond cleavage: Scission of the amide bond could result in a fragment corresponding to the glycine portion at m/z 75 ([NH₂CH₂COOH]⁺).[1]
-
Loss of the carboxylic acid group: Decarboxylation (loss of CO₂) from the molecular ion or fragment ions containing the acetic acid moiety would result in a loss of 44 Da.[1]
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Reactivity and Stability
The reactivity of [(4-Methyl-3-nitrobenzoyl)amino]acetic acid is largely dictated by its functional groups.
-
Aromatic Ring: The benzene ring is substituted with an activating methyl group and a deactivating nitro group. The acylamino group is also an activating, ortho-, para-director. This substitution pattern influences the regioselectivity of further electrophilic aromatic substitution reactions.[1]
-
Nitro Group: The nitro group is a strong electron-withdrawing group and can be reduced to an amino group, which would significantly alter the electronic properties and reactivity of the molecule. The resulting amino group is a versatile functional handle for further modifications, such as diazotization.[1]
-
Carboxylic Acid: The carboxylic acid group can undergo typical reactions such as esterification and salt formation.
-
Amide Bond: The amide bond is generally stable but can be hydrolyzed under acidic or basic conditions.
-
Stability: The compound is expected to be stable under normal laboratory conditions. However, it may be sensitive to strong oxidizing and reducing agents. Exposure to strong light and bases should be avoided.[5]
Safety and Handling
While specific safety data for [(4-Methyl-3-nitrobenzoyl)amino]acetic acid is not available, precautions should be taken based on the known hazards of its precursors and related compounds.
-
General Precautions: Handle in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust and contact with skin and eyes.[5]
-
Health Hazards: The compound may be harmful if swallowed or inhaled and may cause skin and eye irritation.[5]
-
Fire Hazards: The fire hazard potential is expected to be low as the compound is a solid.
-
Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents and strong bases.[5]
Conclusion
[(4-Methyl-3-nitrobenzoyl)amino]acetic acid is a compound of interest for chemical and pharmaceutical research. While experimental data on the final product is limited, this guide provides a thorough overview based on the well-characterized properties of its precursors and established principles of organic chemistry. The detailed synthesis protocols and predicted spectroscopic data serve as a valuable starting point for researchers aiming to synthesize and characterize this molecule for various applications in drug discovery and development. Further experimental investigation is warranted to fully elucidate its properties and potential.
References
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RSC Publishing. Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. [Link]
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IT Medical Team. International Journal of Drug Development & Research | April-June 2010 | Vol. 2 | Issue 2 | ISSN 0975-9344 Available online. [Link]
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ACS Publications. THE SYNTHESIS AND REACTIONS OF N-ACYL THIOL AMINO ACIDS. [Link]
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Bond University. A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. [Link]
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ResearchGate. FTIR spectrum of 4-methyl-3-nitrobenzoic acid: (a) Observed; (b)... [Link]
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PMC. N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. [Link]
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BindingDB. BDBM50010001 CHEMBL68391::[Methyl-(4-nitro-benzoyl)-amino]-acetic acid. [Link]
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Palacký University Olomouc. Table of Characteristic IR Absorptions. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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PMC. Comprehensive LC-MS/MS analysis of nitrogen-related plant metabolites. [Link]
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Cheméo. 4-Methyl-3-nitrobenzoyl chloride. [Link]
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Wiley Online Library. ESI‐MS/MS analysis of protonated N‐methyl Amino Acids and their Immonium ions. [Link]
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MASONACO. LC-MS/MS analysis of free amino acids. [Link]
- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.
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